Propionylcholine
Overview
Description
Propionylcholine is a choline derivative, specifically an ester of choline and propionic acid It is structurally characterized by the presence of a propionyl group attached to the choline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionylcholine can be synthesized through the esterification of choline with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete reaction and formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Propionylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield choline and propionic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur with this compound, where the propionyl group can be replaced by other functional groups.
Major Products Formed:
Hydrolysis: Choline and propionic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted choline derivatives depending on the nucleophile used.
Scientific Research Applications
Propionylcholine has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: this compound is studied for its role in cellular processes and its interaction with enzymes such as choline acetyltransferase.
Medicine: Research explores its potential therapeutic applications, particularly in neuropharmacology, due to its structural similarity to acetylcholine.
Industry: It is used in the synthesis of other choline derivatives and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Propionylcholine exerts its effects primarily through its interaction with cholinergic receptors. It can be hydrolyzed to release choline, which is a precursor for the neurotransmitter acetylcholine. The molecular targets include cholinergic receptors in the nervous system, where it can modulate neurotransmission and influence various physiological processes.
Comparison with Similar Compounds
Acetylcholine: A neurotransmitter with a similar structure but with an acetyl group instead of a propionyl group.
Butyrylcholine: Another choline ester with a butyryl group, used in similar biochemical studies.
Choline: The parent compound, which is a precursor for various choline esters.
Uniqueness of Propionylcholine: this compound is unique due to its specific propionyl group, which imparts distinct chemical properties and biological activities compared to other choline esters. Its hydrolysis products, choline and propionic acid, have specific roles in metabolic pathways, making it a valuable compound for research in biochemistry and pharmacology.
Properties
IUPAC Name |
trimethyl(2-propanoyloxyethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQZRZCFJJZEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2365-13-1 (chloride), 2494-55-5 (iodide) | |
Record name | Propionylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90964965 | |
Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propionylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5072-54-8 | |
Record name | Propionylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPIONYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1RI05V6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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